4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride CAS number
4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride CAS number
An In-depth Technical Guide to 4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of 4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride, a specialized bifunctional molecule designed for applications in chemical biology, materials science, and drug development. We will delve into its core physicochemical properties, logical synthetic pathways, and the fundamental reactivity of its twin sulfonyl chloride moieties. The primary focus is on its utility as a crosslinking agent or a scaffold for creating complex molecular architectures, particularly through the formation of highly stable sulfonamide bonds. This document provides field-proven insights and detailed experimental protocols to empower researchers to effectively utilize this and similar reagents in their work.
Core Compound Identification and Properties
The specific molecule of interest is 4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride. It is crucial to distinguish this compound from its ketone analogue, 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonyl dichloride, as the presence of the C9-methylene group (-9H-) versus a carbonyl (-9-oxo-) significantly impacts the molecule's conformation and electronic properties.
The definitive identifier for this compound is its CAS Number.
-
Compound Name: 4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride
-
CAS Number: 192208-57-4[1]
-
Related Analogue: 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonyl dichloride (CAS: 192208-60-9)[2][3]
Physicochemical Data
The following table summarizes the key properties of the target compound.
| Property | Value | Source |
| CAS Number | 192208-57-4 | [1] |
| Molecular Formula | C₁₃H₆Cl₂N₂O₈S₂ | [1] |
| Molecular Weight | 453.23 g/mol | [1] |
| Physical Form | Solid (Predicted) | |
| Purity | Typically ≥97% | [1] |
| Storage | Store in a dry, well-ventilated area, away from moisture. Inert atmosphere recommended. | [4] |
Synthesis and Rationale
While specific, peer-reviewed synthesis routes for 4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride are not widely published, a logical synthetic pathway can be constructed from foundational organic chemistry principles applied to the fluorene scaffold. The process would likely involve a multi-step sequence starting from 9H-fluorene.
Proposed Synthetic Workflow
Caption: Proposed synthetic route for the target compound.
-
Disulfonylation of 9H-Fluorene: The fluorene backbone is highly susceptible to electrophilic aromatic substitution at the 2 and 7 positions.[5] Treatment with a strong sulfonating agent, such as fuming sulfuric acid (oleum), would yield 9H-fluorene-2,7-disulfonic acid.
-
Conversion to Disulfonyl Dichloride: The resulting disulfonic acid can be converted to the more reactive disulfonyl dichloride intermediate (CAS: 1835-76-3) using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[6][7]
-
Dinitration: The final and most critical step is the selective nitration at the 4 and 5 positions. This is a challenging transformation. The sulfonyl chloride groups are strongly deactivating, which would direct nitration away from the positions ortho and para to them. However, nitration of the separate aromatic ring is still possible under harsh conditions (e.g., a mixture of concentrated nitric and sulfuric acids at a controlled temperature).[8] Precise temperature control is essential to prevent over-nitration or side reactions.[8]
Core Reactivity and Mechanism of Action
The synthetic utility of this reagent is dominated by the reactivity of its two sulfonyl chloride (–SO₂Cl) groups.
Mechanism: Sulfonamide Bond Formation
The sulfur atom in a sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[9] This makes it a prime target for nucleophilic attack. The most common and robust reaction is with primary or secondary amines to form exceptionally stable sulfonamide linkages.[9][10][11]
The reaction proceeds via a nucleophilic substitution mechanism. The non-protonated amine acts as the nucleophile, attacking the electrophilic sulfur atom. The chloride ion serves as an excellent leaving group, and a base is typically required to neutralize the HCl byproduct, driving the reaction to completion.[9]
Caption: Experimental workflow for protein conjugation.
Trustworthiness: Validation and Characterization
Confirming the success of the conjugation reaction is a critical part of the workflow.
-
Spectroscopic Analysis: The degree of labeling (DOL), or the average number of reagent molecules per protein, can be estimated using UV-Visible spectroscopy. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the fluorene chromophore.
-
Mass Spectrometry (MS): For more precise characterization, techniques like MALDI-TOF or ESI-MS can determine the exact mass of the conjugate, confirming the number of attached labels.
Conclusion and Future Directions
4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride is a potent, bifunctional electrophilic reagent. Its rigid fluorene core and two amine-reactive sulfonyl chloride handles make it a valuable building block for creating well-defined molecular architectures. Researchers in drug development can use it to synthesize complex sulfonamides, while materials scientists may leverage its structure to build novel polymers. [7]By understanding the core principles of sulfonyl chloride reactivity and adapting established bioconjugation protocols, scientists can effectively harness the capabilities of this versatile compound for advanced applications.
References
-
4,5-DINITRO-9-OXO-9H-FLUORENE-2,7-DISULFONYL DICHLORIDE | CAS 192208-60-9. (n.d.). Molbase. Retrieved March 10, 2026, from [Link]
- King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1296.
- Gemoets, H. P. L., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)
- Das, B., & Chakraborty, T. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-220.
- Grazulevicius, J. V., et al. (1995). Electron acceptors of the fluorene series. Part 6. Synthesis of 4,5-dinitro-9-X-fluorene-2,7-disulfonic acid derivatives, their charge transfer complexes with anthracene and sensitization of photoconductivity of poly-N-(2,3-epoxypropyl)carbazole. Journal of the Chemical Society, Perkin Transactions 2, (2), 323-328.
- Kumar, T. K., Raman, B., & Rao, C. M. (1995). Fluorescent staining for proteins on polyacrylamide gels with 5-dimethylamino-1-naphthalenesulfonyl chloride (dansyl chloride). Journal of Biochemical and Biophysical Methods, 30(1), 79-84.
- Tokumasu, F., & Dvorak, J. (2003). Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy. The Journal of Histochemistry and Cytochemistry, 51(2), 137-142.
- Perjessy, A., et al. (2004). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. ARKIVOC, 2005(3), 90-104.
- Lee, C.-H., et al. (2009). Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. Organic Letters, 11(13), 2844-2847.
Sources
- 1. 4,5-DINITRO-9H-FLUORENE-2,7-DISULFONYL DICHLORIDE,97% CAS#: 192208-57-4 [m.chemicalbook.com]
- 2. 4,5-DINITRO-9-OXO-9H-FLUORENE-2,7-DISULFONYL DICHLORIDE | CAS 192208-60-9 [matrix-fine-chemicals.com]
- 3. guidechem.com [guidechem.com]
- 4. 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride | 13354-21-7 [sigmaaldrich.com]
- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 6. 9H-FLUORENE-2,7-DISULFONYL DICHLORIDE CAS#: 1835-76-3 [m.chemicalbook.com]
- 7. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cbijournal.com [cbijournal.com]
